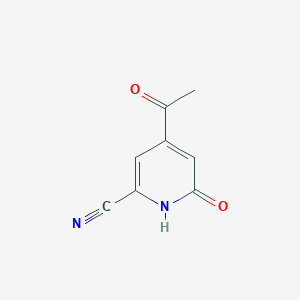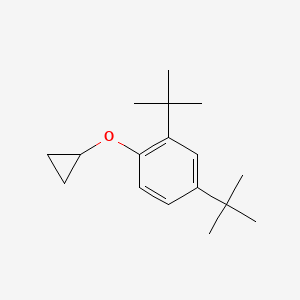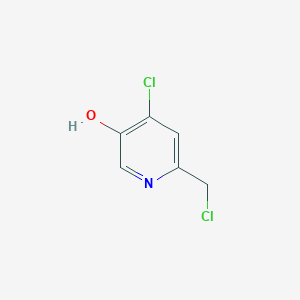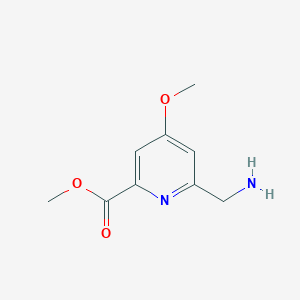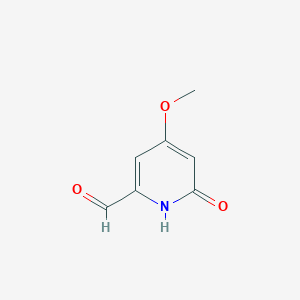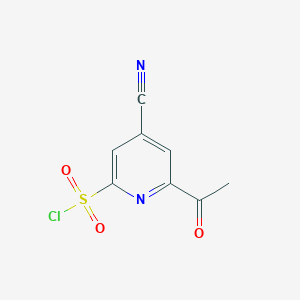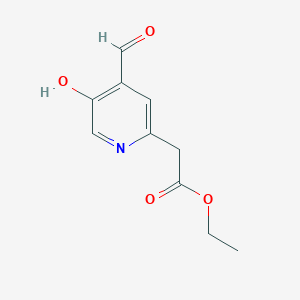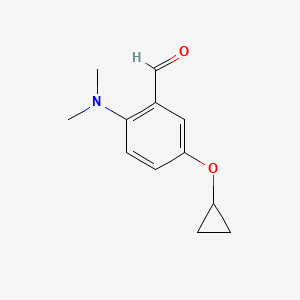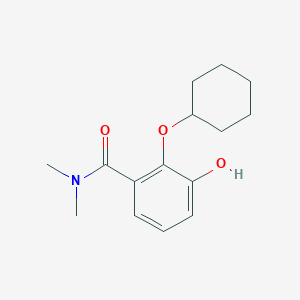
4-Cyclopropoxy-3-ethyl-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-ethyl-2-methylpyridine is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with ethyl bromide and cyclopropyl alcohol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of pyridine derivatives often involves the Chichibabin synthesis, which uses carbonyl compounds or acetylene and ammonia as starting materials . This method is advantageous due to its scalability and cost-effectiveness. The Chichibabin synthesis can be adapted to produce various substituted pyridines, including this compound, by selecting appropriate starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-ethyl-2-methylpyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives .
Scientific Research Applications
4-Cyclopropoxy-3-ethyl-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-ethyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. For example, pyridine derivatives are known to inhibit certain enzymes, such as p38α mitogen-activated protein kinase, which plays a role in inflammatory responses . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity and downstream signaling pathways.
Comparison with Similar Compounds
4-Cyclopropoxy-3-ethyl-2-methylpyridine can be compared with other similar compounds, such as:
3-Cyclopropoxy-4-ethyl-2-methylpyridine: Similar in structure but with different substitution patterns on the pyridine ring.
4-Cyclopropoxy-2-ethyl-3-methylpyridine: Another isomer with variations in the position of the ethyl and methyl groups.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-ethyl-2-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-10-8(2)12-7-6-11(10)13-9-4-5-9/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
KEZAKLCBUVSDFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN=C1C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



